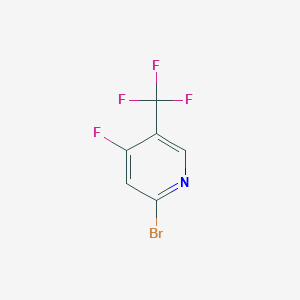

2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine

Overview

Description

2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups on a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

Halogenation of Pyridine Derivatives: One common method involves the halogenation of pyridine derivatives. The pyridine ring can be functionalized with bromine and fluorine atoms through selective halogenation reactions.

Nucleophilic Substitution Reactions: Another approach is through nucleophilic substitution reactions, where a pyridine derivative is treated with appropriate halogenating agents under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale halogenation reactions. These reactions are carried out in specialized reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: Substitution reactions are common, where the halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Corresponding amines and alcohols.

Substitution Products: A wide range of substituted pyridines.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis:

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its halogenated nature allows for various functionalization reactions, making it valuable in creating pharmaceuticals and agrochemicals. The trifluoromethyl group is particularly noteworthy for enhancing lipophilicity, which aids in the bioavailability of synthesized compounds.

Synthetic Routes:

- Halogenation: Common methods involve selective halogenation of pyridine derivatives.

- Nucleophilic Substitution: This approach utilizes nucleophiles to replace halogen atoms with other functional groups.

- Oxidation and Reduction Reactions: The compound can undergo oxidation to form carboxylic acids or ketones and reduction to yield amines or alcohols.

Biological Applications

Medicinal Chemistry:

2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine has shown significant potential in medicinal chemistry. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors.

Antimicrobial Activity:

Research indicates that fluorinated pyridines can exhibit antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of bacterial strains, suggesting their potential use in developing new antibiotics.

Anticancer Properties:

Fluorinated compounds are often explored for their anticancer activities. The presence of trifluoromethyl groups has been linked to enhanced potency against cancer cell lines, indicating a promising avenue for cancer therapeutics.

Industrial Applications

Agrochemicals:

The compound is utilized in the production of agrochemicals due to its reactivity and stability. It plays a role in developing herbicides and pesticides that are effective against various agricultural pests.

Chemical Intermediates:

In industrial settings, this compound is used as an intermediate in synthesizing other chemical products. Its ability to undergo multiple reactions makes it versatile for producing a range of industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

2-Bromo-5-fluoropyridine

4-Fluoro-5-(trifluoromethyl)pyridine

2-Bromo-4-fluorobenzotrifluoride

Uniqueness: 2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine is unique due to its combination of halogen atoms on the pyridine ring, which imparts distinct chemical properties and reactivity compared to similar compounds.

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure and properties continue to drive research and development in multiple fields.

Biological Activity

2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with significant implications in medicinal chemistry and agrochemical applications. Its unique structure, characterized by the presence of bromine and trifluoromethyl groups, enhances its biological activity, making it a subject of interest in various research domains.

Chemical Structure and Properties

The molecular formula of this compound is , which indicates a complex arrangement that contributes to its reactivity and biological interactions. The trifluoromethyl group is known for increasing lipophilicity, which aids in membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes effectively. This property is crucial for its potential roles in inhibiting enzymatic activities and disrupting cellular processes.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activities. For instance, studies have shown that fluorinated pyridines can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

Fluorinated compounds are often explored for their anticancer properties. The incorporation of trifluoromethyl groups has been linked to enhanced potency against cancer cell lines. For example, derivatives of fluorinated pyridines have demonstrated significant inhibition of tumor growth in preclinical studies .

Enzyme Inhibition

Enzymatic inhibition is another critical area where this compound may exhibit activity. Research has highlighted the role of similar compounds in inhibiting enzymes involved in cancer metabolism and signaling pathways, such as thymidylate synthase (TS) and other key metabolic enzymes .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various fluorinated pyridine derivatives, including this compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent.

- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that this compound could reduce cell viability significantly compared to non-fluorinated analogs. The mechanism was attributed to enhanced apoptosis and cell cycle arrest.

- Enzyme Interaction Studies : Research focused on the interaction between fluorinated pyridines and thymidylate synthase revealed that the presence of trifluoromethyl groups resulted in stronger binding affinities, suggesting a promising pathway for drug design targeting cancer metabolism.

Q & A

Q. What are the common synthetic routes for 2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Level: Basic

Answer:

The synthesis typically involves sequential halogenation and functionalization of the pyridine ring. Key steps include:

- Halogenation : Bromine and fluorine are introduced via electrophilic substitution or metal-catalyzed cross-coupling reactions. For example, chlorination followed by trifluoromethylation is a common precursor step (see analogous compounds in ).

- Trifluoromethylation : The trifluoromethyl group is introduced using reagents like CF₃Cu or CF₃SiMe₃ under palladium catalysis .

Factors affecting yield :

- Temperature : Higher temperatures (80–120°C) improve trifluoromethylation efficiency but may increase side reactions.

- Catalyst : Pd(PPh₃)₄ enhances regioselectivity compared to Pd₂(dba)₃ .

- Solvent : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution for bromine/fluorine introduction .

Table 1 : Hypothetical optimization based on analogous reactions ():

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Bromination | Br₂, FeCl₃, 60°C | 60–75% |

| Fluorination | KF, CuI, DMF, 100°C | 50–65% |

| Trifluoromethylation | CF₃SiMe₃, Pd(PPh₃)₄, THF, 80°C | 70–85% |

Q. What spectroscopic techniques are recommended for characterizing this compound?

Level: Basic

Answer:

- ¹H/¹³C NMR : Identifies substitution patterns. The deshielding of protons adjacent to electronegative groups (F, Br) confirms regiochemistry .

- ¹⁹F NMR : Critical for distinguishing between CF₃ and fluorine substituents (δ ≈ -60 ppm for CF₃, -110 ppm for aromatic F) .

- Mass Spectrometry (HRMS) : Validates molecular weight (MW = 260.0 g/mol) and isotopic patterns (Br/Cl) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially when multiple halogens are present .

Q. How do electronic effects of substituents (Br, F, CF₃) influence regioselectivity in further functionalization?

Level: Advanced

Answer:

The electron-withdrawing nature of Br, F, and CF₃ directs electrophilic/nucleophilic attacks to specific positions:

- CF₃ : Strong -I effect deactivates the ring, favoring substitution at the para position relative to itself .

- Fluorine : Ortho/para-directing but deactivating; nucleophilic substitution occurs meta to F in halogen-rich systems .

- Bromine : Acts as a leaving group in Suzuki couplings, with reactivity enhanced by adjacent electron-withdrawing groups .

Example : In cross-coupling reactions, Pd-mediated substitution at the bromine site is preferred due to its lower activation energy compared to fluorine .

Q. How can computational methods predict reactivity sites for nucleophilic substitution?

Level: Advanced

Answer:

Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic environments:

- Localized Electron Density : Sites with lower electron density (e.g., near CF₃) are prone to nucleophilic attack .

- Transition State Analysis : Predicts activation barriers for substitution at Br vs. F (e.g., Br substitution is favored by ΔG‡ ≈ 15 kcal/mol lower than F) .

Practical Workflow :

Optimize geometry using Gaussian02.

Calculate Fukui indices to identify electrophilic/nucleophilic sites.

Validate with experimental kinetic data (e.g., HPLC monitoring) .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Level: Advanced

Answer:

Discrepancies often arise from:

- Impurity Profiles : Trace metals (e.g., Pd residues) can catalyze side reactions. Use ICP-MS to quantify metal content .

- Moisture Sensitivity : CF₃ groups hydrolyze in aqueous conditions; ensure anhydrous solvents via Karl Fischer titration .

- Scale Effects : Pilot-scale reactions (≥10 g) may require slower reagent addition to manage exotherms, unlike small-scale syntheses .

Mitigation Strategies :

- Reproduce literature methods with strict control of O₂/H₂O levels.

- Compare HPLC purity data across studies to identify systematic errors .

Q. What safety precautions are critical when handling this compound?

Level: Basic

Answer:

- PPE : Use N95 masks, nitrile gloves, and safety goggles to avoid inhalation/contact (LD₅₀ data for analogs suggest moderate toxicity) .

- Storage : Store under argon at -20°C to prevent degradation; hygroscopicity may lead to HF release upon hydrolysis .

- Spill Management : Neutralize with calcium carbonate and dispose via hazardous waste protocols .

Q. How does the compound’s stability vary under acidic/basic conditions?

Level: Advanced

Answer:

- Acidic Conditions (pH < 3) : Rapid hydrolysis of the CF₃ group occurs, releasing trifluoroacetic acid (monitor via ¹⁹F NMR) .

- Basic Conditions (pH > 10) : Bromine substituent undergoes nucleophilic displacement by OH⁻, forming pyridinol derivatives .

- Thermal Stability : Decomposes above 200°C, generating toxic fumes (HF, Br₂); use TGA-DSC for stability profiling .

Q. What are its potential applications in medicinal chemistry?

Level: Advanced

Answer:

- Pharmacophore Design : The CF₃ group enhances metabolic stability and lipophilicity, making it a candidate for kinase inhibitors .

- Probe Synthesis : Used in PROTACs (proteolysis-targeting chimeras) due to its ability to anchor to E3 ubiquitin ligases .

- In Vivo Studies : Radiolabel with ¹⁸F for PET imaging (replace Br with ¹⁸F via isotopic exchange) .

Properties

IUPAC Name |

2-bromo-4-fluoro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-5-1-4(8)3(2-12-5)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXXMLKWJZGMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.